![molecular formula C23H30N4O2S B10959571 4-[3-(diethylamino)propyl]-5-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B10959571.png)
4-[3-(diethylamino)propyl]-5-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(DIETHYLAMINO)PROPYL]-5-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(DIETHYLAMINO)PROPYL]-5-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the diethylamino group, and the attachment of the furan and indene moieties. Common reagents used in these reactions include hydrazine, diethylamine, and various coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
4-[3-(DIETHYLAMINO)PROPYL]-5-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the furan moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce thiols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent and the reaction conditions.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound’s properties may make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.
Mechanism of Action
The mechanism of action of 4-[3-(DIETHYLAMINO)PROPYL]-5-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is not fully understood, but it is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure suggests that it may be able to bind to these targets and modulate their activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[3-(DIETHYLAMINO)PROPYL]-5-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE include other triazole derivatives, furan-containing compounds, and indene-based molecules. These compounds share some structural features and may have similar chemical properties or biological activities.
Uniqueness
What sets 4-[3-(DIETHYLAMINO)PROPYL]-5-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H30N4O2S |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
4-[3-(diethylamino)propyl]-3-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H30N4O2S/c1-3-26(4-2)13-6-14-27-22(24-25-23(27)30)21-12-11-20(29-21)16-28-19-10-9-17-7-5-8-18(17)15-19/h9-12,15H,3-8,13-14,16H2,1-2H3,(H,25,30) |
InChI Key |
RVHJHEIKAJYVPR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(=NNC1=S)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-({[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10959493.png)
![ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10959500.png)
![2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10959506.png)
![5-{5-[(4-bromophenoxy)methyl]furan-2-yl}-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10959510.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B10959518.png)
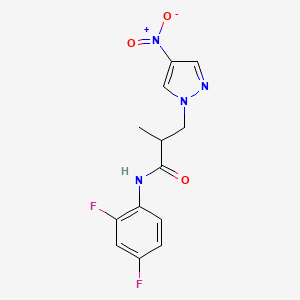
![(2E)-4-[(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-methyl-4-oxobut-2-enoic acid](/img/structure/B10959534.png)
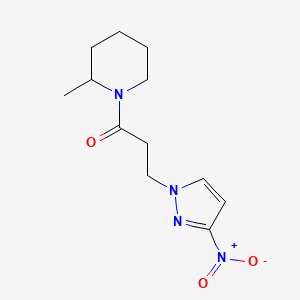
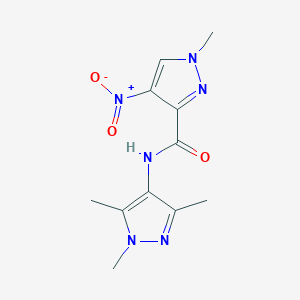
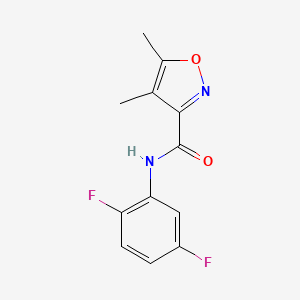
![1-{1-hydroxy-3,3-dimethyl-11-[5-(2-nitrophenyl)furan-2-yl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one](/img/structure/B10959555.png)
![ethyl 2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B10959566.png)
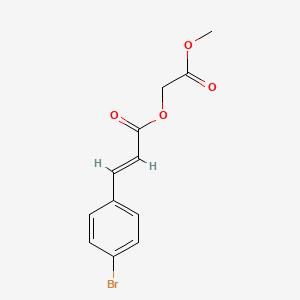
![(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10959572.png)
